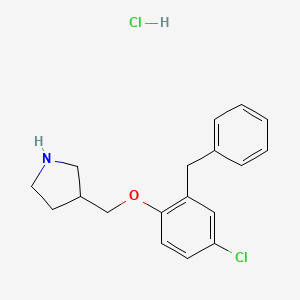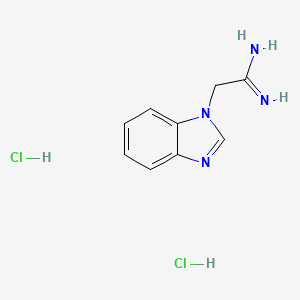
2-Benzyl-4-chlorophenyl 3-Pyrrolidinylmethyletherhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reaction: The 2-benzyl-4-chlorophenyl ether is then reacted with pyrrolidine and formaldehyde in a Mannich reaction to introduce the pyrrolidinylmethyl group.
Conditions: This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a catalyst.
Formation of the Hydrochloride Salt
Reaction: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Conditions: This step is typically performed in an aqueous solution.
Industrial Production Methods
In an industrial setting, the production of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Materials Science: Utilized in the development of new materials with specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves multiple steps:
-
Formation of the Benzyl Chloride Intermediate
Reaction: Benzyl alcohol is reacted with thionyl chloride (SOCl₂) to form benzyl chloride.
Conditions: This reaction is usually carried out under reflux conditions.
-
Nucleophilic Substitution to Form the Ether
Reaction: The benzyl chloride intermediate is reacted with 4-chlorophenol in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-benzyl-4-chlorophenyl ether.
Conditions: This step is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the chlorophenyl group can yield the corresponding phenyl derivative.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Products: Substitution reactions can replace the chlorine atom with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic aqueous solutions at room temperature or under reflux.
Reduction: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The presence of the benzyl and chlorophenyl groups can influence its binding affinity and specificity, while the pyrrolidinylmethyl ether moiety may affect its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether: The non-hydrochloride form of the compound.
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ketone: A ketone derivative with similar structural features.
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl alcohol: An alcohol derivative with potential differences in reactivity and solubility.
Uniqueness
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Eigenschaften
IUPAC Name |
3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-6-7-18(21-13-15-8-9-20-12-15)16(11-17)10-14-4-2-1-3-5-14;/h1-7,11,15,20H,8-10,12-13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZGEVLPTWGOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)



![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)



